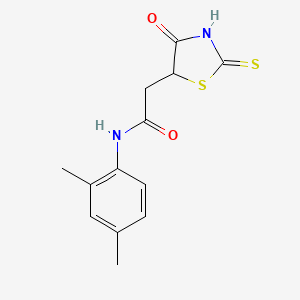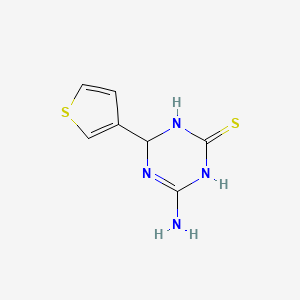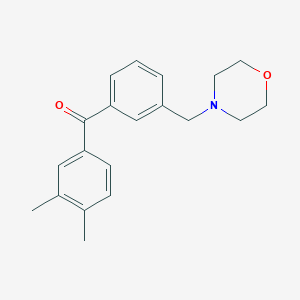
3,4-Dimethyl-3'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-3’-morpholinomethyl benzophenone consists of 20 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Photophore Applications in Biochemistry and Material Science
Benzophenone (BP) photophores, including derivatives like 3,4-Dimethyl-3'-morpholinomethyl benzophenone, have widespread applications in biological chemistry, bioorganic chemistry, and material science. These compounds can form a biradicaloid triplet state upon excitation, leading to hydrogen atom abstraction and the formation of stable covalent C-C bonds. This property is exploited in various ways, such as binding/contact site mapping of ligand-protein interactions, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Excited State Processes in Polymerization Photoinitiators
The reactivity of substituted benzophenones like 3,4-Dimethyl-3'-morpholinomethyl benzophenone in polymerization photoinitiators is significant. Their efficiency in excited state processes is crucial in the field of polymer science. The reactivity varies with the nature and position of the substituent, influencing the rate of polymerization and the stability of the resultant polymers (Fouassier et al., 1995).
Structural Analysis in Fungicides
In fungicides like dimethomorph, the structural analysis of 3,4-dimethyl substituted compounds reveals important interactions and conformations. This knowledge is crucial for understanding the efficacy and mechanism of action of these fungicides (Kang et al., 2015).
Synthesis of Morpholine Conjugated Benzophenone Analogues
The synthesis of novel morpholine conjugated benzophenone analogues, including 3,4-Dimethyl-3'-morpholinomethyl benzophenone, has shown significant anti-proliferative activity against various types of neoplastic cells. This suggests potential applications in the development of new anticancer drugs (Al‐Ghorbani et al., 2017).
Photoreduction Mechanisms in Environmental Chemistry
The photoreduction mechanisms of benzophenones, including 3,4-Dimethyl-3'-morpholinomethyl benzophenone, are crucial in environmental chemistry, especially in understanding the interactions with other chemicals and the degradation processes in natural environments (Bobrowski et al., 1994).
Removal of Benzophenone-4 from Water
The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, which may include derivatives of 3,4-Dimethyl-3'-morpholinomethyl benzophenone, highlights the importance of these compounds in water treatment and environmental remediation (Zhou et al., 2018).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-7-19(12-16(15)2)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAHESXSDJDPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643090 |
Source


|
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3'-morpholinomethyl benzophenone | |
CAS RN |
898791-74-7 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

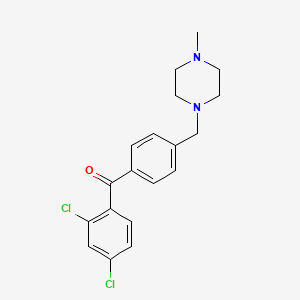
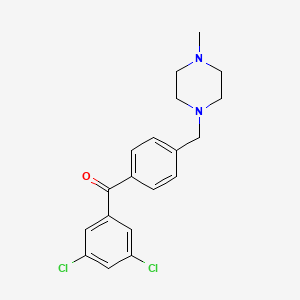
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
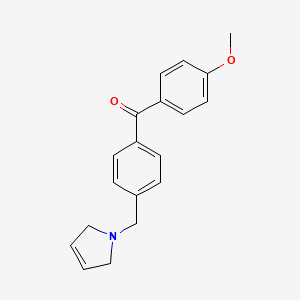
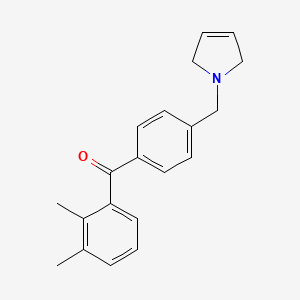
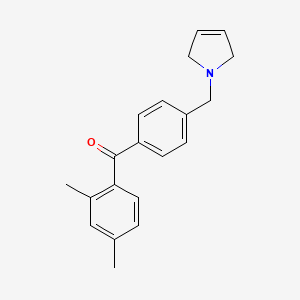
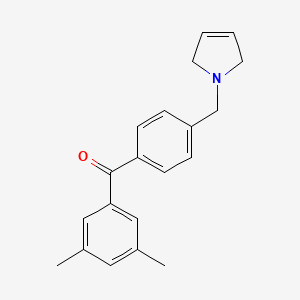
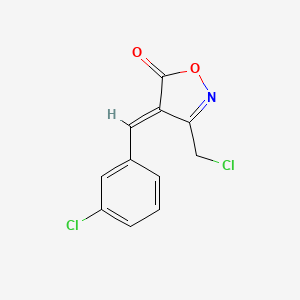
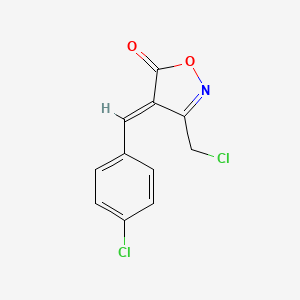
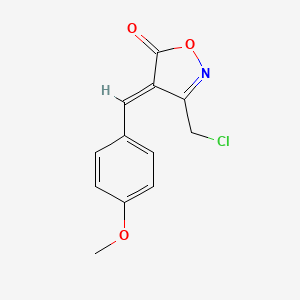
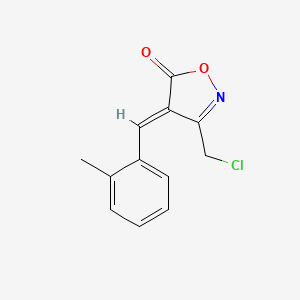
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
